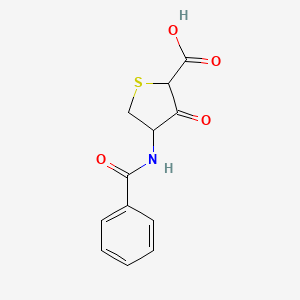

2,5-anhydro-4-(benzoylamino)-4-deoxy-2-thiopent-3-ulosonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-anhydro-4-(benzoylamino)-4-deoxy-2-thiopent-3-ulosonic acid is a useful research compound. Its molecular formula is C12H11NO4S and its molecular weight is 265.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 265.04087901 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antioxidant Properties and Interactions with Radicals

Thioctic acid and its reduced form, dihydrolipoic acid, are known for their antioxidant properties, which are considered responsible for their therapeutic potential in diseases where enhanced free radical peroxidation of membrane phospholipids is a characteristic feature. Dihydrolipoic acid, in particular, has been demonstrated to be an efficient direct scavenger of peroxyl radicals generated in both the aqueous phase and liposomes or in microsomal membranes. Moreover, it has shown potential in recycling vitamin E chromanoxyl radicals through ascorbate-mediated reduction, acting as a potent chain-breaking antioxidant that enhances the antioxidant potency of other antioxidants (ascorbate and vitamin E) in both aqueous and hydrophobic membraneous phases (Kagan et al., 1992).

Synthesis and Characterization of Derivatives

Research has been conducted on the synthesis and structural characterization of various sugar derivatives, including those related to ulosonic acids. For instance, branched deoxyaldaric acids have been identified as products of the alkaline degradation of carbohydrates, with their structures determined by mass spectrometry of their trimethylsilyl derivatives. This highlights the potential of these compounds in the study and application of carbohydrate chemistry (Petersson, 1975).

Applications in Bacterial Glycopolymers

The chemistry and biochemistry of 5,7-diamino-3,5,7,9-tetradeoxynon-2-ulosonic acids in bacterial glycopolymers have been explored, demonstrating their significance in natural glycoconjugates. These compounds play crucial roles in the recognition, regulation, and protection of glycoconjugates in vertebrates. The study of these compounds provides insights into the occurrence, characterization, and biosynthesis of derivatives of nonulosonic acids, shedding light on their role in immune recognition (Knirel et al., 2004).

Preparative Synthesis Using Microbial Extracts

The use of Aspergillus terreus extracts in the preparative synthesis of 2-keto-3-deoxy-ulosonic acids demonstrates the potential of microbial sources in the synthesis of complex organic molecules. This approach highlights the significance of diastereoselective reactions in obtaining pure compounds on preparative scales, which are crucial for further applications in research and development (Augé & Delest, 1995).

Advanced Maillard Reaction Products

Studies on the advanced Maillard reaction of 3-deoxy-D-hexos-2-ulose and arginine residues in proteins have identified novel imidazolone compounds. These compounds, formed through complex reaction pathways, offer potential insights into the modification of proteins under glycation stress conditions, which is relevant in the study of aging and chronic diseases (Hayase et al., 1997).

特性

IUPAC Name |

4-benzamido-3-oxothiolane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c14-9-8(6-18-10(9)12(16)17)13-11(15)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,13,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQYCYZBIRJGAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C(S1)C(=O)O)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-chloro-6-fluoro-3-methylphenyl)-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone](/img/structure/B5569199.png)

![7-(2,5-DIMETHOXYPHENYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B5569204.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5569209.png)

![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-(3-methylanilino)butanamide](/img/structure/B5569210.png)

![1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-2-piperazinone](/img/structure/B5569213.png)

![8-[(5-methyl-2-furyl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569243.png)

![1-[(4-methyl-5-{1-[(3E)-pent-3-enoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol](/img/structure/B5569260.png)

![8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569263.png)

![4,11-dinitropentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene](/img/structure/B5569272.png)

![8-(5-methyl-2-phenyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569287.png)

![4-{2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-2-yl]ethyl}phenol](/img/structure/B5569293.png)